N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide, also known as BMS-986001, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways. In cancer, this compound targets the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, this compound targets the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In autoimmune diseases, this compound targets specific immune cells, such as T cells and B cells, which are involved in the immune response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound inhibits the growth of tumor cells and induces apoptosis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. In autoimmune diseases, this compound modulates the immune system by targeting specific immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide in lab experiments include its specificity and potency in targeting specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide. These include:
1. Further studies on the safety and efficacy of this compound in preclinical and clinical trials.
2. Development of novel formulations and delivery methods for this compound to improve its bioavailability and pharmacokinetics.
3. Identification of new therapeutic indications for this compound, such as neurological disorders and metabolic diseases.
4. Identification of new targets and signaling pathways for this compound to improve its therapeutic potential.
5. Development of combination therapies using this compound and other therapeutic agents to improve its efficacy and reduce toxicity.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases. Its specificity and potency in targeting specific enzymes and signaling pathways make it a promising therapeutic agent. However, further studies are needed to fully understand its safety and efficacy in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In autoimmune diseases, this compound has been shown to modulate the immune system by targeting specific immune cells.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(20-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQOZSOXFUKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.